

Application Note: Asymmetric Synthesis of (α S, β R)- β -Hydroxy- α -Amino Acid Derivatives

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (α S, β R)-

Cat. No.: B587461

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Audience: Researchers, scientists, and drug development professionals.

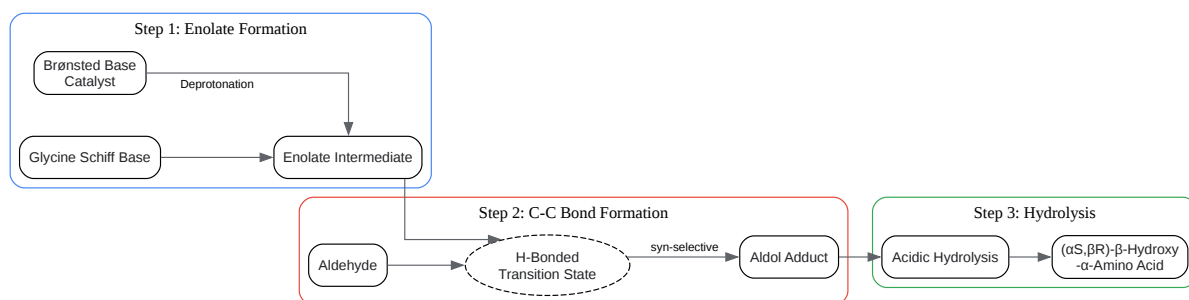
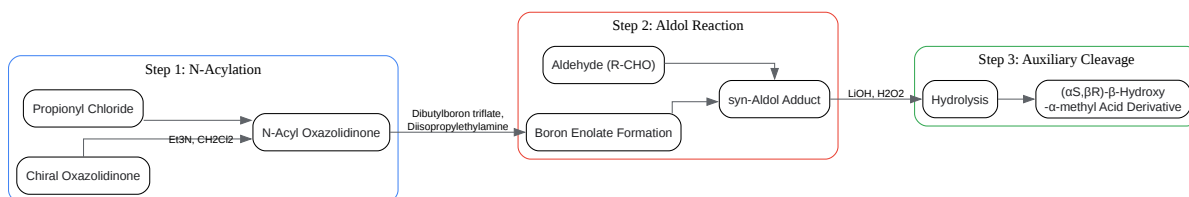
Introduction

(α S, β R)- β -Hydroxy- α -amino acids are crucial chiral building blocks in the synthesis of numerous biologically active molecules, including antibiotics, enzyme inhibitors, and other pharmaceutical agents.[1][2] Their defined stereochemistry is often essential for therapeutic efficacy. This application note provides detailed protocols for the asymmetric synthesis of (α S, β R)- β -hydroxy- α -amino acid derivatives, focusing on two robust and highly stereoselective methods: the Evans Aldol Reaction and a Brønsted Base-Catalyzed Aldol Reaction.

Method 1: Evans Aldol Reaction for syn-Aldol Adducts

The Evans aldol reaction utilizes a chiral auxiliary, typically an oxazolidinone, to direct the stereochemical outcome of an aldol reaction between an enolate and an aldehyde.[3][4] This method is renowned for its high diastereoselectivity in producing syn-aldol products, which can then be converted to the desired (α S, β R)- β -hydroxy- α -amino acid derivative.[5][6] The reaction proceeds through a chair-like six-membered transition state, where the stereochemistry is controlled by the steric influence of the auxiliary.[7]

Experimental Workflow



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